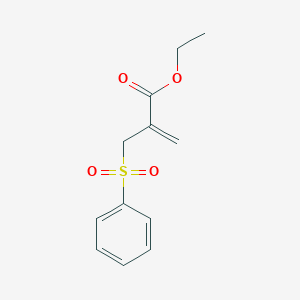

Ethyl 2-((phenylsulfonyl)methyl)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-((phenylsulfonyl)methyl)acrylate is a chemical compound with the molecular formula C12H14O4S . It has a molecular weight of 254.30 g/mol . The IUPAC name for this compound is ethyl 2-(benzenesulfonylmethyl)prop-2-enoate .

Synthesis Analysis

The synthesis of Ethyl 2-((phenylsulfonyl)methyl)acrylate is achieved from ethyl 2-(bromomethyl)acrylate . To a solution of ethyl 2-(bromomethyl)acrylate in dry methanol, sodium phenylsulfinate is added . After refluxing the mixture for 2.5 hours, the mixture is concentrated under reduced pressure. The obtained residue is dissolved in EtOAc and the mixture is washed with water, brine, dried with Na2SO4, filtered and the filtrate is evaporated and purified by chromatography to give the product .

Molecular Structure Analysis

The molecular structure of Ethyl 2-((phenylsulfonyl)methyl)acrylate can be represented by the InChI string: InChI=1S/C12H14O4S/c1-3-16-12(13)10(2)9-17(14,15)11-7-5-4-6-8-11/h4-8H,2-3,9H2,1H3 . The canonical SMILES representation is: CCOC(=O)C(=C)CS(=O)(=O)C1=CC=CC=C1 .

Physical And Chemical Properties Analysis

Ethyl 2-((phenylsulfonyl)methyl)acrylate has a molecular weight of 254.30 g/mol . It has a XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 6 rotatable bonds . Its exact mass and monoisotopic mass are both 254.06128010 g/mol . The topological polar surface area is 68.8 Ų . It has 17 heavy atoms .

Applications De Recherche Scientifique

Photocatalytic Synthesis of Esters

Researchers have utilized “Ethyl 2-((phenylsulfonyl)methyl)acrylate” in photocatalytic reactions to synthesize esters. This involves generating highly active peroxide radicals with light irradiation under an oxygen atmosphere .

Synthesis of Polymers

The compound has been used in the free radical polymerization reaction of monomers to synthesize polymers with planned pendant reactive groups .

Mécanisme D'action

Mode of Action

It’s known that the compound can undergo various chemical reactions, such as alkylation . Alkylation involves the transfer of an alkyl group from one molecule to another, which can significantly alter the properties and reactivity of the target molecule .

Biochemical Pathways

Given its potential for alkylation, it may interact with a variety of biochemical pathways, particularly those involving proteins or other molecules with reactive sites susceptible to alkylation .

Result of Action

Its potential for alkylation suggests that it could have significant effects on the structure and function of target molecules .

Action Environment

Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other reactive substances .

Propriétés

IUPAC Name |

ethyl 2-(benzenesulfonylmethyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c1-3-16-12(13)10(2)9-17(14,15)11-7-5-4-6-8-11/h4-8H,2-3,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHGVOCQEKWURA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2991829.png)

![2-(2-Ethyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2991831.png)

![5-bromo-2-chloro-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2991832.png)

![2-chloro-N-[2-(dimethylamino)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2991838.png)

![Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2991840.png)

![2-[(9-Methylpurin-6-yl)amino]-1-(5-thiophen-2-ylfuran-2-yl)ethanol](/img/structure/B2991841.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2991848.png)

![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2991850.png)